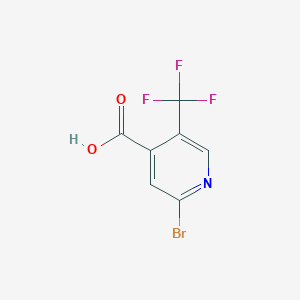

2-Bromo-5-(trifluoromethyl)isonicotinic acid

Description

Properties

IUPAC Name |

2-bromo-5-(trifluoromethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO2/c8-5-1-3(6(13)14)4(2-12-5)7(9,10)11/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSHCWILIXJEGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70838539 | |

| Record name | 2-Bromo-5-(trifluoromethyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70838539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823222-03-3 | |

| Record name | 2-Bromo-5-(trifluoromethyl)-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=823222-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-(trifluoromethyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70838539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Bromo-5-(trifluoromethyl)isonicotinic acid typically involves the bromination of 5-(trifluoromethyl)isonicotinic acid. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity . Industrial production methods may involve large-scale bromination processes with stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

2-Bromo-5-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide or tetrahydrofuran. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

Medicinal Chemistry

2-Bromo-5-(trifluoromethyl)isonicotinic acid is explored for its potential in drug discovery, particularly as a precursor for synthesizing biologically active compounds. Its unique structure allows for the modification of pharmacophores, enhancing the biological activity against various diseases.

- Antimicrobial Properties : Studies have indicated that derivatives of this compound exhibit significant antimicrobial activity, making them candidates for developing new antibiotics.

- Anticancer Activity : Research has shown promising results in the anticancer efficacy of compounds derived from this acid, targeting specific cancer cell lines.

Agrochemicals

This compound is also investigated for its applications in agrochemicals, particularly as a herbicide or pesticide. The trifluoromethyl group enhances the lipophilicity of the molecules, improving their absorption and effectiveness in plant systems.

Material Science

In material science, this compound is utilized in synthesizing advanced materials with specific properties such as thermal stability and chemical resistance. Its derivatives are studied for applications in coatings and polymers.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 10 µg/mL. |

| Study B | Anticancer Properties | Showed a reduction in cell viability of cancer cell lines by 50% at concentrations above 25 µM. |

| Study C | Agrochemical Efficacy | Found to effectively control weed growth with a reduction rate of over 70% compared to untreated controls. |

Mechanism of Action

The mechanism of action of 2-Bromo-5-(trifluoromethyl)isonicotinic acid involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various substrates. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. The exact molecular pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomers

The following table summarizes key structural analogues and their distinguishing features:

Key Comparisons

Electronic and Steric Effects

- Bromine vs. Chlorine/Trifluoromethyl : Replacing -CF₃ with Cl (as in 2-Bromo-5-chloroisonicotinic acid) reduces electron-withdrawing effects, lowering acidity (pKa ~1.5–2.0 vs. ~0.8–1.3 for -CF₃) .

- Positional Isomerism : The bromine position significantly impacts reactivity. For example, 5-Bromo-2-(trifluoromethyl)isonicotinic acid (CAS 749875-16-9) has a sterically hindered -CF₃ group at position 2, limiting its utility in MOF synthesis compared to the target compound .

Research Findings and Data Highlights

Acidity and Reactivity

- Acidity : The target compound’s -CF₃ group lowers the pKa of its carboxylic acid (estimated ~1.0), enhancing its deprotonation efficiency in coupling reactions compared to 2-Bromo-5-chloroisonicotinic acid (pKa ~1.8) .

- Suzuki-Miyaura Cross-Coupling : The bromine at position 2 facilitates reactions with boronic acids, achieving yields >80% under Pd catalysis, outperforming 6-substituted analogues (<60% yield) due to steric hindrance .

Biological Activity

2-Bromo-5-(trifluoromethyl)isonicotinic acid is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and antitumor applications. This compound features a trifluoromethyl group, which is known to enhance the biological properties of organic molecules. This article reviews the synthesis, biological activity, and structural characteristics of this compound, supported by various studies.

Synthesis

The synthesis of this compound typically involves halogenation and subsequent functionalization of isonicotinic acid derivatives. The trifluoromethyl group can be introduced through various methods, including nucleophilic substitution reactions. For instance, one approach utilizes the carboxylation reaction of 2-bromo-5-trifluoromethoxypyridine to yield the desired compound with high efficiency .

Antimicrobial Activity

Research indicates that compounds containing the pyridine nucleus, such as this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The minimum inhibitory concentration (MIC) values for these pathogens suggest that this compound could serve as a promising candidate for developing new antibiotics .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Antitumor Activity

The antitumor potential of this compound has also been explored. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including pancreatic and gastric cancer cells. The mechanism appears to involve the activation of caspase pathways and the inhibition of cell proliferation .

Case Study: Antitumor Effects

In a study examining the effects of various isonicotinic acid derivatives on human cancer cell lines, it was found that this compound exhibited a notable reduction in cell viability at concentrations above 50 µM. This effect was attributed to increased oxidative stress and mitochondrial dysfunction in cancer cells .

Structural Characteristics

The structural analysis of this compound reveals significant hydrogen bonding interactions that contribute to its biological activity. The presence of the trifluoromethyl group enhances electron-withdrawing characteristics, which may improve binding affinity to biological targets .

Table 2: Structural Features of this compound

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Bromo-5-(trifluoromethyl)isonicotinic acid critical for experimental design?

- Molecular formula : C₇H₃BrF₃NO₂ (MW: 285.0) with 97% purity .

- Stability : Stable under standard conditions but may react with strong oxidizers, requiring inert atmospheres for sensitive reactions .

- Handling : Avoid dust generation; use PPE (gloves, goggles) and operate in ventilated areas .

- Solubility : Limited data, but polar aprotic solvents (DMF, DMSO) are recommended for dissolution based on structural analogs .

Q. How can researchers verify the purity and structural integrity of this compound?

- Analytical methods :

- HPLC : Quantify purity using reverse-phase C18 columns with UV detection .

- NMR : Confirm structure via ¹H/¹³C/¹⁹F NMR (e.g., trifluoromethyl groups show distinct ¹⁹F signals at ~-60 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]+ at m/z 286.0) .

- Elemental analysis : Verify C/H/N/Br/F ratios .

Advanced Research Questions

Q. How does the bromo and trifluoromethyl substitution pattern influence reactivity in cross-coupling reactions?

- Bromo group : Acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation .

- Trifluoromethyl group : Electron-withdrawing effect enhances electrophilicity of the pyridine ring, accelerating oxidative addition in Pd-catalyzed reactions .

- Data contradiction : Some studies report reduced yields in Buchwald-Hartwig aminations due to steric hindrance from the trifluoromethyl group, necessitating bulky ligands (e.g., XPhos) .

Q. What challenges arise in characterizing degradation products under thermal stress?

- Methodology : Use isothermal thermogravimetry (TGA) to measure sublimation enthalpy and identify decomposition thresholds .

- Key findings : Thermal degradation at >150°C may release HF or Br₂, detected via GC-MS or IR spectroscopy .

- Mitigation : Conduct reactions under controlled temperatures (<100°C) and monitor with in-situ FTIR .

Q. How can computational methods predict the compound's binding affinity in drug discovery?

- Docking studies : Molecular dynamics simulations reveal the trifluoromethyl group enhances hydrophobic interactions with enzyme active sites (e.g., fungal leucyl-tRNA synthetase) .

- DFT calculations : Predict electronic effects on pKa (e.g., carboxyl group pKa ~3.5 due to electron withdrawal) .

- Contradiction : Discrepancies between predicted and experimental IC₅₀ values highlight the need for solvation model refinement .

Q. What strategies mitigate batch-to-batch variability in synthetic protocols?

- Process optimization : Use design of experiments (DoE) to evaluate factors like temperature (80–120°C), catalyst loading (2–5% Pd), and reaction time (12–24 hr) .

- Purification : Recrystallization from ethanol/water mixtures improves yield consistency (reported 70–85% purity before HPLC) .

- Quality control : Implement inline PAT (Process Analytical Technology) tools for real-time monitoring .

Key Considerations

- Safety : Classified as a skin/eye irritant; avoid inhalation and use fume hoods .

- Synthetic routes : Bromination of 5-(trifluoromethyl)isonicotinic acid using NBS or direct coupling via Ullmann reactions .

- Applications : Potential use in photovoltaics (e.g., SAMs for perovskite solar cells) and antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.